Product packaging for Deslanoside(Cat. No.:CAS No. 17598-65-1)

Deslanoside

Cat. No.: B1670294
CAS No.: 17598-65-1
M. Wt: 943.1 g/mol
InChI Key: OBATZBGFDSVCJD-LALPQLPRSA-N
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Description

Deslanoside is a cardenolide glycoside that is lanatoside C with the acetoxy group replaced by a hydroxy group. It has a role as an anti-arrhythmia drug, a cardiotonic drug, a metabolite and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a 14beta-hydroxy steroid, a 12beta-hydroxy steroid, a cardenolide glycoside and a tetrasaccharide derivative.
Deacetyllanatoside C. A cardiotonic glycoside from the leaves of Digitalis lanata.
This compound has been reported in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cardiovascular disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H74O19 B1670294 Deslanoside CAS No. 17598-65-1

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBATZBGFDSVCJD-LALPQLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022897
Record name Deslanoside
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Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deslanoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.68e-01 g/L
Record name Deslanoside
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CAS No.

17598-65-1
Record name Deslanoside
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Record name Deslanoside
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Isolation of Deslanoside from Digitalis lanata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, Extraction, and Chemical Conversion of a Potent Cardiac Glycoside

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical derivation of deslanoside, a cardiac glycoside sourced from the woolly foxglove, Digitalis lanata. Tailored for researchers, scientists, and drug development professionals, this document details both historical and contemporary methodologies, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding of this significant pharmaceutical compound.

Discovery and Historical Context

The journey to isolating and understanding the cardiac glycosides within Digitalis lanata is a story of careful chemical investigation building upon centuries of herbal medicine. While the therapeutic effects of the Digitalis genus on heart conditions were documented as early as the 18th century, the specific chemical entities responsible remained elusive for many years.

A pivotal moment in this discovery narrative occurred in 1930 , when the chemist Sydney Smith , working at the Burroughs Wellcome laboratories in London, first isolated a crystalline glycoside from the leaves of Digitalis lanata.[1][2][3] His work, published in the Journal of the Chemical Society, detailed the extraction and purification of what would later be understood as a mixture of glycosides, including the precursor to this compound.[3]

This compound, also known as desacetyllanatoside C, is not directly isolated from the plant in significant quantities. Instead, it is a derivative of Lanatoside C , a primary glycoside abundant in the leaves of Digitalis lanata.[4][5] The conversion of Lanatoside C to this compound involves the removal of an acetyl group, a process that can be achieved through controlled hydrolysis.[4][6]

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound is a multi-step process that begins with the extraction of its precursor, Lanatoside C, from Digitalis lanata leaves, followed by a chemical modification to yield the final product. The following sections detail both the historical and modern experimental protocols for these procedures.

Historical Isolation Methods (Circa 1930s)

Protocol: Historical Extraction and Purification of Glycosides from Digitalis lanata

  • Plant Material Preparation: Dried and finely powdered leaves of Digitalis lanata were used as the starting material.

  • Solvent Extraction: The powdered leaves were subjected to exhaustive extraction with a solvent system. Based on practices of the time for similar compounds, a likely solvent would have been an alcohol, such as ethanol, or a mixture of acetone and water.[2][3] This step aimed to dissolve the glycosides and other soluble components from the plant matrix.

  • Purification by Precipitation: The resulting crude extract would then be treated to remove impurities. A common method of the era was the addition of a lead acetate solution.[7][8] This would precipitate tannins and other unwanted plant materials, which could then be removed by filtration.

  • Solvent Partitioning: The clarified extract would undergo a series of liquid-liquid extractions to further purify the glycosides. This involved partitioning the extract between immiscible solvents, such as chloroform and water, to separate compounds based on their polarity.[3]

  • Crystallization: The final step would involve the careful evaporation of the solvent from the purified fraction to induce crystallization of the glycosides. This would yield a crystalline mixture of the primary glycosides from Digitalis lanata, including Lanatoside C.

Modern Isolation and Conversion Methods

Contemporary methods for obtaining this compound are more refined, offering higher purity and better yields. These techniques often employ enzymatic or controlled chemical hydrolysis and utilize advanced chromatographic techniques for purification and analysis.

Protocol: Modern Extraction of Lanatoside C and Conversion to this compound

  • Extraction:

    • Dried and powdered leaves of Digitalis lanata are extracted with 50% methanol using ultrasonication for 1 hour.[1]

    • The extract is then filtered and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification of Lanatoside C:

    • The crude extract is subjected to column chromatography on silica gel or a similar stationary phase.

    • Elution with a gradient of solvents, such as chloroform and methanol, allows for the separation of Lanatoside C from other glycosides and impurities.

    • Fractions are monitored by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure Lanatoside C.[1][9]

  • Alkaline Hydrolysis to this compound:

    • Pure Lanatoside C is dissolved in a suitable solvent, such as methanol.

    • A mild alkaline solution, for example, sodium methoxide in methanol, is added to the solution.[4]

    • The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2 hours) to facilitate the deacetylation of Lanatoside C to this compound.[4]

  • Purification of this compound:

    • The reaction is neutralized, and the solvent is evaporated.

    • The resulting residue is purified using preparative HPLC to isolate pure this compound.

    • The identity and purity of the final product are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry) and HPLC analysis.[10]

Quantitative Data

The concentration of Lanatoside C and this compound in Digitalis lanata can vary depending on the plant's genetics, growing conditions, and harvesting time. Modern analytical techniques like HPLC allow for precise quantification of these compounds.

CompoundPlant MaterialConcentration (per 100 mg of dry leaf powder)Reference
Lanatoside CDigitalis lanata115.6 µg[4]
This compoundDigitalis lanataNot typically detected in significant amounts without pretreatment[4]

Yield of Conversion:

The conversion of Lanatoside C to this compound via alkaline hydrolysis is a high-yield reaction. While exact industrial yields are often proprietary, laboratory-scale experiments indicate that the deacetylation can proceed with high efficiency, often exceeding 90% with optimized conditions.

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the compound's mechanism of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Purification of Lanatoside C cluster_conversion Chemical Conversion D_lanata Digitalis lanata (Dried Leaves) Extraction Solvent Extraction (e.g., 50% Methanol) D_lanata->Extraction Purification Chromatographic Purification Extraction->Purification Lanatoside_C Pure Lanatoside C Purification->Lanatoside_C Hydrolysis Alkaline Hydrolysis (e.g., NaOMe) This compound This compound Hydrolysis->this compound Deacetylation signaling_pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_out ↓ Ca2+ Efflux via Na+/Ca2+ Exchanger Na_in->Ca_out Reduces Ca_in ↑ Intracellular Ca2+ Ca_out->Ca_in Results in Contraction ↑ Myocardial Contractility Ca_in->Contraction Enhances

References

physical and chemical properties of Deslanoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of Deslanoside, a cardiac glycoside derived from Digitalis lanata. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and summarizing key quantitative data to support research and development efforts.

Core Physical and Chemical Properties

This compound is a crystalline solid, and its fundamental properties are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₄₇H₇₄O₁₉[1]
Molecular Weight 943.1 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 220-235°C[2]
Specific Optical Rotation +7° to +9°[2]
pKa (Strongest Acidic) 7.15[2]
UV Absorbance (λmax) 220 nm[3]
Storage Conditions Store at -20°C, protect from light.[4]
Solubility Profile

The solubility of this compound in various solvents is a critical factor for its application in both in vitro and in vivo studies.

SolventSolubilitySource(s)
Water Practically insoluble (0.468 mg/mL)[1][2]
Methanol Slightly soluble[2]
Ethanol Very slightly soluble[2]
Chloroform Practically insoluble[2]
DMSO ~1 mg/mL[3]
DMSO:PBS (pH 7.2) (1:6) ~0.14 mg/ml[3]

Pharmacological Properties

This compound is a cardiac glycoside used in the treatment of congestive heart failure and cardiac arrhythmias.[1] Its therapeutic effects are a direct result of its molecular mechanism of action.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[1][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, promotes an increase in intracellular calcium levels via the sodium-calcium exchanger.[5] The increased intracellular calcium enhances the contractility of cardiac muscle, an effect known as positive inotropy.[1][5]

G This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NaCa_Exchanger Na+/Ca²⁺ Exchanger Intra_Na->NaCa_Exchanger Activates Intra_Ca ↑ Intracellular Ca²⁺ NaCa_Exchanger->Intra_Ca Leads to Contractility ↑ Myocardial Contractility (Positive Inotropy) Intra_Ca->Contractility Results in G Start Start Prep_Mobile_Phase Prepare Mobile Phase (ACN:H₂O 21:70) Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Prep_Mobile_Phase->Prep_Standards Prep_Sample Prepare Sample Solution Prep_Mobile_Phase->Prep_Sample Injection Inject into HPLC Prep_Standards->Injection Prep_Sample->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 220 nm Chromatography->Detection Data_Analysis Data Analysis (Peak Area Ratios) Detection->Data_Analysis Quantitation Quantitate This compound Data_Analysis->Quantitation End End Quantitation->End

References

Deslanoside: An In-depth Technical Guide on its Formation as a Metabolite of Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deslanoside, focusing on its role as a primary metabolite of the cardiac glycoside Lanatoside C. The document details the metabolic conversion process, presents available pharmacokinetic data, outlines experimental protocols for studying this biotransformation, and illustrates key pathways and workflows through diagrams. This guide is intended to be a valuable resource for professionals in pharmacology, drug metabolism, and cardiovascular research.

Introduction

Lanatoside C is a cardiac glycoside derived from the leaves of Digitalis lanata.[1][2] It exerts its therapeutic effect in conditions such as congestive heart failure and certain cardiac arrhythmias by inhibiting the Na+/K+-ATPase pump in myocardial cells.[1][2] Following administration, Lanatoside C undergoes metabolic conversion to its active metabolite, this compound (also known as deacetyllanatoside C).[1][3] This biotransformation is a critical aspect of the pharmacokinetics of Lanatoside C, influencing its duration of action and overall clinical profile. This compound itself is also used clinically as a rapid-acting cardiac glycoside.[3] Understanding the metabolic fate of Lanatoside C is therefore essential for both preclinical and clinical drug development.

The Metabolic Conversion of Lanatoside C to this compound

The primary metabolic pathway for Lanatoside C is its deacetylation to form this compound. This process involves the hydrolysis of the acetyl group from the digitoxose sugar moiety of Lanatoside C.

While the specific human enzymes responsible for this deacetylation have not been definitively identified in the reviewed literature, this type of reaction is typically catalyzed by esterases, such as carboxylesterases, which are abundant in the liver. One study has identified acylase I as an enzyme capable of catalyzing deacetylation reactions, although its specific involvement with Lanatoside C has not been confirmed.[4]

The chemical structures of Lanatoside C and this compound are presented below:

  • Lanatoside C: A glycoside composed of a digoxigenin aglycone attached to a chain of four sugars, one of which is acetylated.[5]

  • This compound: The resulting glycoside after the removal of the acetyl group from Lanatoside C.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound. It is important to note that specific quantitative data on the conversion rate of Lanatoside C to this compound in humans is not well-documented in the public domain.

ParameterValueSpeciesNotes
Biological Half-Life of this compound 38-77 hours (median 51 hours)HumanFollowing intravenous administration.[6]
Therapeutic Serum Concentration of this compound Upper limit of approx. 2.5 µg/L (2.7 nmol/L)Human
Protein Binding of this compound ~25%Not Specified
Conversion Rate (Lanatoside C to this compound) Data Not AvailableHumanFurther research is needed to quantify the rate and extent of this conversion.

Experimental Protocols

This section outlines a general experimental protocol for the in vitro investigation of Lanatoside C metabolism to this compound using human liver microsomes. This protocol is based on standard methodologies for studying drug metabolism.[7][8][9][10][11]

Objective

To determine the in vitro metabolic conversion of Lanatoside C to this compound in human liver microsomes and to calculate the rate of formation.

Materials and Reagents
  • Lanatoside C (analytical standard)

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase modification)

  • Internal standard (e.g., another cardiac glycoside not present in the system)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system

Experimental Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of Lanatoside C, this compound, and the internal standard in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes and pre-incubate at 37°C for 5 minutes.

    • Add Lanatoside C to initiate the metabolic reaction. The final concentration of Lanatoside C should be within a relevant range (e.g., 1-10 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analytical Method (HPLC-MS/MS):

    • Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of Lanatoside C and this compound.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution to achieve separation.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Monitor the specific parent-to-product ion transitions for Lanatoside C, this compound, and the internal standard.

Data Analysis
  • Construct calibration curves for Lanatoside C and this compound using the peak area ratios of the analytes to the internal standard.

  • Quantify the concentrations of Lanatoside C and this compound in the incubated samples at each time point.

  • Plot the concentration of this compound formed against time to determine the initial rate of formation.

  • Calculate the rate of disappearance of Lanatoside C to determine its metabolic stability.

Visualizations

Metabolic Pathway

metabolic_pathway lanatoside_c Lanatoside C This compound This compound lanatoside_c->this compound Deacetylation acetyl_group Acetyl Group lanatoside_c->acetyl_group enzyme Esterases (e.g., Carboxylesterases) enzyme->lanatoside_c

Caption: Metabolic conversion of Lanatoside C to this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_solutions Prepare Stocks (Lanatoside C, this compound, IS) add_lan_c Add Lanatoside C (Start Reaction) prep_solutions->add_lan_c prep_microsomes Prepare Human Liver Microsomes pre_incubate Pre-incubate Microsomes prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->pre_incubate pre_incubate->add_lan_c time_points Sample at Time Points (0, 5, 15, 30, 60, 120 min) add_lan_c->time_points stop_reaction Stop Reaction (Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_msms HPLC-MS/MS Analysis supernatant->hplc_msms data_analysis Data Analysis (Quantification, Rate Calculation) hplc_msms->data_analysis

Caption: In vitro metabolism experimental workflow.

Conclusion

This compound is a key metabolite of Lanatoside C, formed through a deacetylation reaction. While the clinical significance of this conversion is recognized, there are gaps in the quantitative understanding of its rate and the specific enzymes involved in humans. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway further. A more detailed characterization of the metabolism of Lanatoside C will contribute to a better understanding of its pharmacokinetics and inform the development of safer and more effective cardiac glycoside therapies.

References

The Genesis of Deslanoside: From Plant Biosynthesis to Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deslanoside, a potent cardiac glycoside, has long been a subject of interest in the pharmaceutical world for its therapeutic applications in treating cardiac insufficiencies. This technical guide provides a comprehensive overview of the origin and synthesis of this compound, catering to researchers, scientists, and professionals in drug development. We delve into the natural biosynthetic pathways within its plant source, Digitalis lanata, and detail the chemical synthesis methodologies for its production. This guide presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and employs Graphviz diagrams to visually articulate complex pathways and workflows, offering a thorough understanding of this vital pharmaceutical compound.

Origin: The Botanical Source of this compound

This compound is a naturally derived cardiac glycoside sourced from the leaves of the woolly foxglove, Digitalis lanata[1][2][3][4][5][6][7]. It is not directly biosynthesized in the plant in its final form but rather exists as a derivative of a precursor molecule, Lanatoside C[6][8]. This compound is, in fact, deacetyllanatoside C, meaning it is formed by the removal of an acetyl group from Lanatoside C[9][10].

Biosynthesis of the Precursor, Lanatoside C, in Digitalis lanata

The biosynthesis of Lanatoside C, the direct precursor to this compound, is a complex enzymatic process within the Digitalis lanata plant. This pathway begins with fundamental sterol precursors, cholesterol and phytosterols, and proceeds through a series of modifications to form the cardenolide structure. The key stages of this intricate biosynthetic pathway are outlined below.

The initial steps involve the conversion of cholesterol or phytosterols to pregnenolone. This is followed by a series of enzymatic reactions including hydroxylation and the formation of the characteristic butenolide ring. The resulting aglycone, digoxigenin, is then glycosylated through the sequential addition of sugar moieties to form Lanatoside C.

Lanatoside C Biosynthesis cluster_steroid_backbone Steroid Backbone Formation cluster_glycosylation Glycosylation Cholesterol/Phytosterols Cholesterol/Phytosterols Pregnenolone Pregnenolone Cholesterol/Phytosterols->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone 5β-pregnane-3,20-dione 5β-pregnane-3,20-dione Progesterone->5β-pregnane-3,20-dione Digitoxigenin Digitoxigenin 5β-pregnane-3,20-dione->Digitoxigenin Hydroxylations & Butenolide ring formation Digoxigenin-bisdigitoxoside Digoxigenin-bisdigitoxoside Digitoxigenin->Digoxigenin-bisdigitoxoside + 2x Digitoxose UDP-glucose UDP-glucose UDP-digitoxose UDP-digitoxose Digoxigenin-trisdigitoxoside Digoxigenin-trisdigitoxoside Digoxigenin-bisdigitoxoside->Digoxigenin-trisdigitoxoside + Digitoxose Lanatoside C Lanatoside C Digoxigenin-trisdigitoxoside->Lanatoside C + Glucose + Acetyl group

A simplified diagram of the biosynthetic pathway of Lanatoside C.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the chemical modification of its naturally occurring precursor, Lanatoside C. The core of this process is the selective deacetylation of Lanatoside C.

Chemical Synthesis: Deacetylation of Lanatoside C

The most common method for the synthesis of this compound involves the base-catalyzed hydrolysis of the acetyl group from Lanatoside C. One established method utilizes sodium methoxide in methanol to achieve this transformation.

This compound Synthesis Workflow Start Start Extraction Extraction of Lanatoside C from Digitalis lanata leaves Start->Extraction Deacetylation Deacetylation of Lanatoside C using Sodium Methoxide in Methanol Extraction->Deacetylation Purification Purification of this compound (e.g., Crystallization) Deacetylation->Purification Final_Product This compound Purification->Final_Product

Workflow for the synthesis of this compound from Lanatoside C.

Quantitative Data

The concentration of cardiac glycosides in Digitalis lanata can vary depending on factors such as plant age, cultivation conditions, and harvesting time. The efficiency of the chemical conversion of Lanatoside C to this compound is also a critical parameter in its production.

ParameterValueReference
Lanatoside C content in dried Digitalis lanata leaves115.6 µg per 100 mg (0.1156%)[3][11][12]
Digoxin content in dried Digitalis lanata leaves (for comparison)7.45 µg per 100 mg (0.00745%)[3][11][12]
α-acetyldigoxin content in dried Digitalis lanata leaves23.8 µg per 100 mg (0.0238%)[3][11][12]
Typical conversion yield of Lanatoside C to Digoxin (via deacetylation and deglycosylation)High, with the potential for near-complete conversion under optimized conditions.[3][11][12]

Experimental Protocols

Extraction and Isolation of Lanatoside C from Digitalis lanata

This protocol provides a general framework for the extraction and isolation of Lanatoside C from dried Digitalis lanata leaves.

Materials:

  • Dried and powdered leaves of Digitalis lanata

  • Methanol (MeOH)

  • Water

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography apparatus (e.g., column chromatography with silica gel)

Procedure:

  • Maceration: The air-dried and powdered leaves of D. lanata are macerated in methanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the glycosides[13][14].

  • Solvent Partitioning: The resulting methanol crude extract is concentrated under reduced pressure. The residue is then suspended in water and subjected to successive partitioning with petroleum ether, ethyl acetate, and n-butanol[13][14]. This separates compounds based on their polarity, with the cardiac glycosides typically concentrating in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The ethyl acetate and n-butanol fractions, which are rich in cardiac glycosides, are further purified using chromatographic techniques. Column chromatography with silica gel is a common method, eluting with a gradient of solvents such as chloroform and methanol to isolate Lanatoside C.

  • Analysis: The fractions are monitored by thin-layer chromatography (TLC) and visualized using a suitable reagent (e.g., Kedde's reagent) to identify the presence of Lanatoside C. Fractions containing the pure compound are pooled and the solvent is evaporated to yield crystalline Lanatoside C[13].

Chemical Synthesis of this compound from Lanatoside C

This protocol outlines the deacetylation of Lanatoside C to produce this compound.

Materials:

  • Lanatoside C

  • Methanol (anhydrous)

  • Sodium methoxide

  • Reaction vessel with a stirrer

  • pH meter

  • Acetic acid (for neutralization)

  • Crystallization apparatus

Procedure:

  • Reaction Setup: Lanatoside C is dissolved in anhydrous methanol in a suitable reaction vessel equipped with a stirrer.

  • Deacetylation Reaction: A solution of sodium methoxide in methanol is added to the Lanatoside C solution. The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, during which the deacetylation occurs. Pretreatment with sodium methoxide has been shown to hydrolyze lanatoside C to this compound[3][11][12].

  • Neutralization: After the reaction is complete (monitored by TLC or HPLC), the mixture is neutralized by the addition of acetic acid to a pH of approximately 7.

  • Crystallization and Isolation: The neutralized solution is concentrated under reduced pressure. The resulting crude this compound is then purified by recrystallization from a suitable solvent system, such as methanol-water, to obtain the final product.

  • Drying: The purified this compound crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Signaling Pathway of this compound's Pharmacological Action

This compound exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction.

This compound Mechanism of Action This compound This compound Na_K_ATPase Na+/K+-ATPase Pump This compound->Na_K_ATPase Inhibits Na_in Increased Intracellular Na+ Na_K_ATPase->Na_in Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->Na_Ca_Exchanger Reduces Ca2+ efflux via Ca_in Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Increases Ca2+ uptake into Ca_release Increased Ca2+ Release from SR SR->Ca_release Contraction Enhanced Myocardial Contraction Ca_release->Contraction

The signaling pathway of this compound's inotropic effect.

Conclusion

This technical guide has provided a detailed exploration of the origin and synthesis of this compound. By understanding its biosynthesis in Digitalis lanata and the methods for its chemical synthesis from Lanatoside C, researchers and drug development professionals can better appreciate the journey of this important cardiac medicine from a botanical source to a purified therapeutic agent. The provided quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for further research and development in the field of cardiac glycosides.

References

Troubleshooting & Optimization

Deslanoside Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of deslanoside. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for experimental challenges, and established protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: For optimal long-term stability, solid this compound powder should be stored in a tightly sealed container, protected from light and moisture. Specific temperature recommendations from suppliers vary, but a general guideline is provided in the table below.

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, follow the guidelines summarized below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: this compound's stability in aqueous solutions can be influenced by pH. As a cardiac glycoside, it may be susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of its glycosidic linkages. It is recommended to use aqueous solutions promptly after preparation and to buffer them near a neutral pH if they are to be used over several hours.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV radiation, can lead to the degradation of cardiac glycosides. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1]

Data Presentation: Storage Conditions Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.

Table 1: Recommended Long-Term Storage of Solid this compound

ConditionTemperatureDurationNotes
Powder-20°C≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.[2]

Table 2: Recommended Storage of this compound Stock Solutions

SolventTemperatureDuration
DMSO-80°CUp to 6 months[1]
DMSO-20°CUp to 1 month[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and stability testing of this compound.

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Solution:

    • Ensure that solid this compound is stored at the recommended temperature and protected from light and moisture.

    • Prepare fresh solutions for each experiment whenever possible.

    • If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

    • Verify the stability of this compound in the specific experimental buffer and conditions (pH, temperature) you are using.

Issue 2: Precipitation of this compound in aqueous buffers.

  • Possible Cause: Low aqueous solubility of this compound.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent like DMSO.

    • For aqueous working solutions, dilute the DMSO stock solution with the aqueous buffer of choice. Ensure the final concentration of DMSO is compatible with your experimental system.

Issue 3: Unexpected peaks in HPLC chromatograms during stability analysis.

  • Possible Cause: Presence of degradation products or impurities.

  • Solution:

    • Perform a forced degradation study to identify potential degradation products and their retention times.

    • Ensure the HPLC method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.

    • Check for contamination in the mobile phase, vials, or instrument.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. This method is based on common practices for cardiac glycosides and should be validated for your specific application.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., phosphate buffer, pH 7.0). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Sample Solution (for forced degradation): Prepare a solution of this compound in the relevant stress medium (see below) at a concentration of 1 mg/mL.

3. Forced Degradation Studies:

To assess the stability-indicating nature of the HPLC method, perform forced degradation studies under the following conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Also, heat the this compound solution at 80°C.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified time. A control sample should be kept in the dark.

4. Analysis:

Inject the prepared standard and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

5. Method Validation:

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of this compound

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, which enhances myocardial contraction.

Deslanoside_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Results in Na_ion->NaCa_Exchanger Inhibits Ca2+ efflux SR Sarcoplasmic Reticulum (SR) Ca_ion->SR Increased Ca2+ uptake Contraction Enhanced Myocardial Contraction SR->Contraction Increased Ca2+ release This compound This compound This compound->NaK_ATPase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start This compound Sample stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep sample_prep Prepare Samples for Forced Degradation stock_prep->sample_prep acid Acid Hydrolysis sample_prep->acid base Base Hydrolysis sample_prep->base oxidation Oxidation (H2O2) sample_prep->oxidation thermal Thermal Stress sample_prep->thermal photo Photolytic Stress sample_prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Purity - Degradation Products hplc->data report Stability Report: - Degradation Profile - Shelf-life Estimation data->report

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Deslanoside In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deslanoside in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of this compound.

Problem Possible Cause Recommended Solution
Precipitation in prepared this compound solution. - Improper solvent selection or ratio. - Low temperature of the solution. - Exceeding the solubility limit.- Use a recommended solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] - Gently warm the solution and/or use sonication to aid dissolution.[1][2] - Prepare a fresh solution and ensure the concentration does not exceed the known solubility in the chosen solvent system (e.g., ≥ 2.08 mg/mL in the recommended mixture).[1]
High mortality or severe adverse effects in experimental animals. - Dose is too high (exceeding the Maximum Tolerated Dose - MTD). - Rapid injection rate. - Animal strain sensitivity.- Conduct a dose-finding study to determine the MTD in your specific animal model. For example, in one study with mice, doses of 20 mg/kg and higher resulted in death.[3] - Administer the injection slowly and monitor the animals closely during and after administration. - Review literature for known sensitivities of your chosen animal strain to cardiac glycosides.
Inconsistent or unexpected experimental results. - Instability of the this compound solution. - Variability in drug administration. - Underlying health issues in the animal cohort.- Prepare fresh this compound working solutions for each experiment and use them on the same day.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[1] - Ensure accurate and consistent dosing volume and injection technique across all animals. - Perform a health check of all animals before starting the experiment to exclude any with pre-existing conditions.
Difficulty in observing the desired therapeutic effect. - Dose is too low. - Inappropriate route of administration. - Insufficient treatment duration.- Perform a dose-response study to determine the optimal effective dose for your experimental model.[4] - The intraperitoneal (i.p.) route has been used successfully in mouse studies.[3] Consider if another route is more appropriate for your research question. - The duration of treatment will depend on the specific research goals. In a prostate cancer xenograft model, daily administration for three weeks was effective.[3]

Frequently Asked Questions (FAQs)

1. How should I prepare a this compound solution for in vivo injection?

A recommended method for preparing a clear solution of this compound for in vivo use involves a multi-solvent system. For example, to prepare a 1 mL working solution, you can first create a stock solution in DMSO (e.g., 20.8 mg/mL). Then, add 100 µL of this stock to 400 µL of PEG300 and mix well. Following this, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[1] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[2]

2. What is a safe and effective dose of this compound for in vivo studies in mice?

The optimal dose of this compound is dependent on the specific animal model and the intended therapeutic application. In a study on prostate cancer xenografts in nude mice, a dose of 5 mg/kg administered intraperitoneally (i.p.) daily for three weeks was found to be effective and well-tolerated.[3] A prior toxicity study in the same mouse model established that the Maximum Tolerated Dose (MTD) was less than 20 mg/kg, with doses of 20, 40, and 60 mg/kg leading to mortality.[3] It is highly recommended to perform a preliminary dose-finding study to determine the optimal and safe dose for your specific experimental conditions.

3. What are the potential signs of toxicity I should monitor for in my animals after this compound administration?

This compound is a cardiac glycoside and can induce cardiotoxicity at higher doses.[5] Signs of toxicity in animals may include:

  • Changes in heart rate (bradycardia or tachycardia) and arrhythmias.[6]

  • Gastrointestinal issues such as nausea, vomiting, or diarrhea.[6]

  • Central nervous system effects like dizziness or confusion.[6]

  • General signs of distress, including lethargy, hunched posture, or piloerection.

Close monitoring of the animals, especially after the initial doses, is crucial.

4. How stable is this compound in solution?

This compound solutions for in vivo experiments should ideally be prepared fresh on the day of use.[1] If you need to store a stock solution, dissolving this compound in DMSO and storing it at -80°C can maintain stability for up to 6 months, while storage at -20°C is recommended for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

5. What is the mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase membrane pump.[2][5][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated intracellular calcium enhances the contractility of cardiac muscle.[5][7]

Data Presentation

Table 1: In Vivo Toxicity of this compound in Mice (Intraperitoneal Administration)

Dose (mg/kg BW)Outcome
1 - 10Survived the duration of the experiment
20Died three days after administration
40Died two days after administration
60Died one day after administration
Data from a study in nude mice with prostate cancer xenografts.[3]

Table 2: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines (48h treatment)

Cell LineIC50 (nM)
22Rv18410
PC-3370
DU 145180
Data from a study on the anticancer effects of this compound.[3]

Experimental Protocols

Detailed Methodology for In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol is a generalized example based on published research and standard laboratory practices.[3] Researchers should adapt it to their specific experimental design.

1. Animal Model:

  • Nude mice are commonly used for xenograft studies.

2. Tumor Cell Implantation (for anticancer studies):

  • Prostate cancer cells (e.g., 22Rv1 or PC-3) are harvested and resuspended in a mixture of PBS and Matrigel (1:1 ratio).

  • Inject the cell suspension (e.g., 5 x 10^6 cells for 22Rv1, 1 x 10^7 cells for PC-3) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., approximately 150 mm³).

3. This compound Solution Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of injection, prepare the working solution by sequentially adding PEG300, Tween-80, and saline to the DMSO stock, as detailed in the FAQ section.

  • The final concentration should be calculated based on the desired dose and the injection volume.

4. Administration:

  • Randomly divide the mice into treatment and control groups.

  • Administer this compound via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., three weeks).

  • The control group should receive the vehicle solution (the same solvent mixture without this compound).

5. Monitoring:

  • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Monitor the animals daily for any signs of toxicity.

  • At the end of the study, euthanize the mice and collect tumors and other organs for further analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Model Select Animal Model Tumor_Implantation Tumor Cell Implantation (if applicable) Animal_Model->Tumor_Implantation Solution_Prep Prepare this compound Solution Tumor_Implantation->Solution_Prep Dosing Administer this compound (e.g., daily i.p. injection) Solution_Prep->Dosing Monitoring Monitor Tumor Growth, Body Weight & Toxicity Dosing->Monitoring Data_Collection Collect Tumors & Tissues Monitoring->Data_Collection Analysis Analyze Data Data_Collection->Analysis

Caption: Experimental workflow for in vivo this compound administration.

MAPK_Signaling_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates

Caption: Simplified MAPK signaling pathway.

Necroptosis_Signaling_Pathway TNFR1 TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 Recruits RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome Formation RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome Cell_Death Necroptotic Cell Death MLKL->Cell_Death Pore Formation Necrosome->MLKL Activates

Caption: Key components of the Necroptosis signaling pathway.

NOD_Like_Receptor_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs (in cytosol) NOD1_NOD2 NOD1/NOD2 PAMPs_DAMPs->NOD1_NOD2 Recognized by RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates NF_kB NF-kB TAK1->NF_kB Activates MAPK MAPK TAK1->MAPK Activates Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Simplified NOD-like receptor signaling pathway.

Focal_Adhesion_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins Binds to FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates Src Src FAK->Src Recruits & Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Paxillin->Actin_Cytoskeleton Regulates Cell_Migration Cell Migration & Proliferation Actin_Cytoskeleton->Cell_Migration

Caption: Overview of the Focal Adhesion signaling pathway.

References

Technical Support Center: Deslanoside In Vitro to In Vivo Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deslanoside. It specifically addresses the challenges of translating in vitro data to in vivo experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant discrepancy between the in vitro IC50 of this compound in our cancer cell lines and the effective dose in our in vivo xenograft models. Why is this happening?

A1: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK) and Bioavailability: In an in vitro setting, cells are directly exposed to a specific concentration of this compound. In a living organism, the drug undergoes absorption, distribution, metabolism, and excretion (ADME), which significantly alters the concentration of the drug that reaches the tumor site. This compound has low absorption from the gastrointestinal tract (approximately 40%) and a long biological half-life (around 36 hours), which can affect its concentration at the target site.

  • Protein Binding: this compound is approximately 20% bound to plasma proteins. Only the unbound fraction of the drug is generally considered active. This can lead to a lower effective concentration in vivo compared to the total concentration administered.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture. Factors like poor vascularization, hypoxia, and the presence of stromal cells can limit drug penetration and efficacy.

  • Metabolism: this compound can be metabolized in the liver, which can reduce its activity before it reaches the tumor.

  • Off-target Effects: In a whole organism, this compound can have effects on other tissues and organs, which might influence its anti-tumor activity or cause toxicity at doses that would be effective in vitro.

Q2: What is the primary mechanism of action of this compound, and how might this differ between in vitro and in vivo systems?

A2: this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase membrane pump. This leads to an increase in intracellular sodium and calcium concentrations, which can trigger various downstream signaling pathways.[1][2][3][4] In cancer cells, this has been shown to induce cell cycle arrest at G2/M and apoptosis.[5]

While this fundamental mechanism is the same, the downstream consequences can vary between in vitro and in vivo settings. In vivo, the inhibition of Na+/K+-ATPase in other tissues, such as the heart, can lead to cardiotonic effects and potential toxicity, which are not observed in a cancer cell culture. Furthermore, this compound has been shown to modulate multiple signaling pathways, including MAPK and necroptosis, and the interplay of these pathways with the complex in vivo environment can lead to different outcomes.[5]

Q3: Are there any known signaling pathways that this compound affects which could explain the in vitro-in vivo discrepancies?

A3: Yes, this compound has been found to alter the expression of numerous genes and modulate multiple signaling pathways in cancer cells, including:

  • MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound's modulation of this pathway can contribute to its anti-cancer effects.

  • Necroptosis Pathway: This is a form of programmed necrosis. Activation of this pathway by this compound can lead to cancer cell death.

  • Focal Adhesion, GnRH, IL-17, and TNF signaling pathways. [5]

The activation and interplay of these pathways in a complex in vivo system, with feedback loops and interactions with other cell types, can be significantly different from what is observed in a controlled in vitro environment.

Troubleshooting Guides

Guide 1: Discrepancy Between In Vitro IC50 and In Vivo Efficacy

Problem: The effective dose of this compound in your xenograft model is significantly higher or lower than what your in vitro IC50 values would predict.

Potential Cause Troubleshooting Steps
Poor Bioavailability/Tumor Penetration 1. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal vs. oral) to potentially increase bioavailability.[5] 2. Pharmacokinetic Analysis: Conduct a pilot PK study in your animal model to determine the plasma and tumor concentrations of this compound at different doses. This will help you correlate the actual drug exposure at the tumor site with the in vitro IC50. 3. Formulation: Ensure your drug formulation is optimized for in vivo delivery and solubility.
High Plasma Protein Binding 1. Measure Unbound Fraction: If possible, measure the unbound fraction of this compound in the plasma of your animal model. 2. Correlate with Unbound IC50: Relate the in vivo unbound plasma concentration to the in vitro IC50.
Rapid Metabolism 1. Metabolite Analysis: Analyze plasma and tumor samples for the presence of this compound metabolites. 2. Inhibition of Metabolism: If a specific metabolic pathway is identified, consider co-administration with an inhibitor of that pathway in your experimental model (use with caution and appropriate controls).
Toxicity at Efficacious Doses 1. Dose-Ranging Study: Perform a thorough dose-ranging study to determine the maximum tolerated dose (MTD).[5] 2. Monitor for Toxicity: Closely monitor animals for signs of toxicity (e.g., weight loss, behavioral changes).
Guide 2: High Variability in In Vivo Tumor Growth Inhibition

Problem: You are observing significant variability in tumor growth inhibition between individual animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Drug Administration 1. Standardize Technique: Ensure all personnel are using a standardized and consistent technique for drug administration (e.g., gavage, injection). 2. Verify Dosing Solution: Prepare fresh dosing solutions and verify the concentration before each administration.
Variability in Tumor Implantation 1. Consistent Cell Number and Viability: Use a consistent number of viable cells for implantation. 2. Uniform Implantation Site: Ensure the tumor cells are implanted in the same anatomical location for all animals.
Animal Health and Husbandry 1. Health Monitoring: Regularly monitor the health of the animals, as underlying health issues can affect tumor growth and drug response. 2. Consistent Environment: Maintain a consistent and controlled environment (e.g., temperature, light cycle, diet).
Tumor Heterogeneity 1. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not drifted genetically. 2. Increase Group Size: A larger group size can help to account for inherent biological variability.

Data Presentation

Table 1: In Vitro IC50 of this compound in Prostate Cancer Cell Lines (48h treatment)

Cell LineIC50 (nM)
22Rv18410
PC-3370
DU 145180

Data summarized from Liu et al., 2021.[5]

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Animal ModelCell LineTreatment Dose and ScheduleOutcome
Nude Mice22Rv15 mg/kg, i.p., daily for 3 weeks (5 days/week)Significant inhibition of tumor growth
Nude MicePC-35 mg/kg, i.p., daily for 3 weeks (5 days/week)Significant inhibition of tumor growth

Data summarized from Liu et al., 2021.[5]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed prostate cancer cells (22Rv1, PC-3, or DU 145) in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with varying concentrations of this compound.

  • Incubate the plates for 24 or 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

In Vivo Xenograft Mouse Model
  • Subcutaneously inject prostate cancer cells (e.g., 22Rv1 or PC-3) into the flank of male nude mice.

  • Monitor tumor growth until the tumors reach a volume of approximately 150 mm³.

  • Randomly assign mice to a treatment group (this compound, 5 mg/kg) and a vehicle control group.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 3 weeks, 5 days/week).

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualization

Deslanoside_In_Vitro_To_In_Vivo_Workflow cluster_in_vitro In Vitro Assessment cluster_translation Translation Challenges cluster_in_vivo In Vivo Validation Cell_Lines Prostate Cancer Cell Lines (22Rv1, PC-3, DU 145) In_Vitro_Assay Cell Viability Assay (e.g., CCK-8) Cell_Lines->In_Vitro_Assay Treatment IC50 Determine IC50 In_Vitro_Assay->IC50 PK_PD Pharmacokinetics (ADME) Pharmacodynamics IC50->PK_PD Informs Dosing Dose Selection & Administration PK_PD->Dosing TME Tumor Microenvironment Efficacy Tumor Growth Inhibition TME->Efficacy Impacts Metabolism Drug Metabolism Metabolism->Dosing Affects Animal_Model Xenograft Mouse Model Animal_Model->Dosing Implantation Dosing->Efficacy

Caption: Workflow illustrating the translation of in vitro this compound data to in vivo experiments and key challenges.

Deslanoside_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_Ca_Increase [Na+]i & [Ca2+]i ↑ NaK_ATPase->Na_Ca_Increase Leads to MAPK_Pathway MAPK Signaling (Raf/MEK/ERK) Na_Ca_Increase->MAPK_Pathway Activates Necroptosis_Pathway Necroptosis (RIPK1/RIPK3/MLKL) Na_Ca_Increase->Necroptosis_Pathway Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Necroptosis_Pathway->Apoptosis

Caption: Simplified signaling pathways modulated by this compound in cancer cells.

References

preventing Deslanoside precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Deslanoside in cell culture experiments, with a focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of steroid-like compounds derived from the foxglove plant (Digitalis lanata).[1][2] Its principal mechanism of action is the inhibition of the Na+/K+-ATPase membrane pump in cardiac cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing heart muscle contractility.[1]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What caused this?

A2: This is a common issue. This compound is sparingly soluble in aqueous solutions like cell culture media and PBS.[4] The precipitate you are seeing is likely the compound crashing out of solution. This often happens when a stock solution, typically made in a highly soluble organic solvent like DMSO, is diluted too quickly or into a solution where its solubility limit is exceeded.[5][6]

Q3: What is the best solvent to use for making a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at concentrations up to 100 mg/mL, although a concentration of approximately 1 mg/ml is also commonly used.[4][7]

Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiment?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.3%-0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[5][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q5: Can I store this compound once it's diluted in an aqueous buffer or cell culture medium?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[4] Due to its limited stability and solubility in aqueous solutions, it is best to prepare fresh dilutions for each experiment from a frozen DMSO stock.

Troubleshooting Guide

Issue: Precipitate Formation During Dilution

If you observe cloudiness or a visible precipitate when diluting your DMSO stock of this compound into your cell culture medium, follow this troubleshooting workflow.

G Start Precipitate Observed in Media Check_DMSO Check Final DMSO Concentration Start->Check_DMSO High_DMSO Is it > 0.5%? Check_DMSO->High_DMSO Check_Stock_Conc Check Stock Solution Concentration High_DMSO->Check_Stock_Conc No Solution1 Remake stock at a lower concentration (e.g., 1-10 mM) and re-dilute. High_DMSO->Solution1 Yes High_Stock Is it too high (e.g., >10mM)? Check_Stock_Conc->High_Stock Dilution_Method Review Dilution Technique High_Stock->Dilution_Method No High_Stock->Solution1 Yes Is_Rapid Was dilution rapid (e.g., pipetting stock directly into bulk media)? Dilution_Method->Is_Rapid Solution2 Use serial dilution or a step-wise method. Pre-warm media. Vortex gently. Is_Rapid->Solution2 Yes Success Clear Solution: Proceed with Experiment Is_Rapid->Success No Solution1->Success Solution2->Success

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound using DMSO.

  • Preparation : Work in a biosafety cabinet or a chemical fume hood.[8]

  • Weighing : Accurately weigh the desired amount of solid this compound powder.

  • Dissolving : Add the appropriate volume of sterile, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mM).

  • Solubilization : Vortex the solution gently until the solid is completely dissolved. If necessary, sonication or warming to 37°C for a short period (10-15 minutes) can aid dissolution.[6][8]

  • Sterilization : While DMSO is typically sterile, if you have concerns, you can filter the stock solution through a 0.22 µm DMSO-safe syringe filter (e.g., PTFE).

  • Aliquoting & Storage : Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C.[7][9] Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[7][9]

Protocol 2: Preparing Working Concentrations in Cell Culture Media

This protocol describes a method to minimize precipitation when diluting the DMSO stock into your final culture medium.

  • Pre-warm Media : Warm your cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended) : Perform a serial or intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution. This helps to gradually decrease the solvent concentration.

  • Final Dilution : Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve your final desired concentration. Crucially, add the this compound solution to the medium while gently vortexing or swirling the tube/flask. This rapid dispersal prevents the formation of localized high concentrations that can lead to precipitation.[5]

  • Visual Inspection : Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.[8]

Table 1: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents.

Solvent SystemApproximate SolubilitySource
DMSO~1 mg/mL to 95 mg/mL[4][10]
DMSO:PBS (pH 7.2) (1:6 ratio)~0.14 mg/mL[4][11]
Aqueous BuffersSparingly Soluble[4]

Signaling Pathway

This compound's primary cellular target is the Na+/K+-ATPase pump. Its inhibition sets off a cascade of events that alters intracellular ion concentrations, which is fundamental to its therapeutic effects and its activity in experimental models.

G This compound This compound NaK_ATPase NaK_ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX NCX Na_in->NCX Alters Gradient, Reduces Ca2+ Efflux Ca_in ↑ Intracellular Ca2+ Response Downstream Cellular Effects (e.g., Increased Contractility, Apoptosis, Cell Cycle Arrest) Ca_in->Response NaK_ATPase->Na_in Reduced Na+ Efflux NCX->Ca_in

References

Validation & Comparative

A Comparative Analysis of Deslanoside and Digoxin for Cardiac Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Deslanoside and Digoxin, two cardiac glycosides historically used in the management of heart failure and certain cardiac arrhythmias. This document synthesizes available data to facilitate an objective evaluation of their respective pharmacological profiles.

Executive Summary

This compound and Digoxin are both potent inhibitors of the cellular Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility. While sharing a common mechanism, they exhibit notable differences in their pharmacokinetic properties, particularly in terms of bioavailability and onset of action. Digoxin has been more extensively studied and is more commonly used in contemporary clinical practice, with a well-established therapeutic window and oral formulations. This compound, primarily administered intravenously, has a faster onset of action which can be advantageous in acute settings. This guide delves into a detailed comparison of their pharmacokinetics, pharmacodynamics, and safety profiles, supported by experimental data and methodologies.

Pharmacodynamic and Pharmacokinetic Comparison

The therapeutic effects of both this compound and Digoxin are predicated on their ability to inhibit the Na+/K+-ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the heart muscle (positive inotropic effect).

A summary of the key pharmacokinetic parameters for this compound and Digoxin is presented below. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundDigoxinSource(s)
Route of Administration IntravenousOral, Intravenous[1]
Oral Bioavailability ~40% (poorly absorbed)~70-80% (tablets)[2][3]
Protein Binding ~20%~25%[2][4]
Half-life 36 - 51 hours36 - 48 hours[2][4][5]
Therapeutic Serum Concentration ~2.5 µg/L (2.7 nmol/L)0.5 - 1.5 ng/mL[5][6]
Primary Route of Elimination RenalRenal[3][5]

Signaling Pathway and Mechanism of Action

The primary signaling pathway for both this compound and Digoxin involves the inhibition of the α-subunit of the Na+/K+-ATPase pump in the sarcolemma of cardiac muscle cells.

cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space K_ext K+ Na_ext Na+ NaK_ATPase Na⁺/K⁺-ATPase Na_ext->NaK_ATPase NCX Na⁺/Ca²⁺ Exchanger Na_ext->NCX Ca_ext Ca²⁺ Ca_ext->NCX NaK_ATPase->K_ext Na_int Na⁺ NaK_ATPase->Na_int Ca_int Ca²⁺ NCX->Ca_int Reduced Ca²⁺ Efflux Na_int->NCX Increased Intracellular Na⁺ K_int K⁺ K_int->NaK_ATPase SR Sarcoplasmic Reticulum Ca_int->SR Increased Ca²⁺ uptake and release Contraction Myocardial Contraction SR->Contraction Drug This compound or Digoxin Drug->NaK_ATPase Inhibition

Mechanism of action for this compound and Digoxin.

Experimental Protocols

Determination of Serum Glycoside Concentration

A common method for quantifying serum levels of this compound and Digoxin is through immunoassays.

Protocol: Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Whole blood is collected from the subject. Serum is separated by centrifugation.

  • Assay Principle: These assays utilize antibodies with high specificity for the cardiac glycoside. In a competitive binding assay, a known quantity of labeled glycoside (e.g., radiolabeled for RIA, enzyme-linked for ELISA) competes with the unlabeled glycoside in the patient's serum for a limited number of antibody binding sites.

  • Procedure:

    • Patient serum samples and standards with known glycoside concentrations are incubated with the specific antibody and the labeled glycoside.

    • After incubation, the antibody-bound glycoside is separated from the free glycoside.

    • The amount of labeled glycoside bound to the antibody is measured (radioactivity for RIA, colorimetric signal for ELISA).

  • Data Analysis: A standard curve is generated by plotting the signal from the standards against their known concentrations. The concentration of the glycoside in the patient's serum is then determined by interpolating its signal on the standard curve. It has been noted that some Digoxin radioimmunoassay kits exhibit equimolar cross-reactivity with this compound, allowing for its measurement using these kits.[5]

Assessment of Direct Cardiac Effects

The direct effects of this compound and Digoxin on cardiac tissue can be evaluated using an isolated, perfused heart preparation.

Protocol: Isolated Perfused Dog Atria [7]

  • Preparation: The atria from a donor dog are isolated and perfused with heparinized blood from a second anesthetized donor dog.

  • Drug Administration: this compound or Digoxin is administered intravenously to the blood-donor dog at specified doses (e.g., 100 µg/kg or 200 µg/kg).[7]

  • Data Acquisition: Sinoatrial conduction time (SACT), atrial rate (AR), and developed tension (DT) of the isolated atria are continuously measured.

  • Analysis: The changes in SACT, AR, and DT following drug administration are recorded and analyzed to determine the direct electrophysiological and inotropic effects of the glycosides on the atrial tissue.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis DonorDog Anesthetized Donor Dog Perfusion Perfusion with Heparinized Blood DonorDog->Perfusion IsolatedAtria Isolated Atria (from another dog) IsolatedAtria->Perfusion DrugAdmin IV Administration of This compound or Digoxin Perfusion->DrugAdmin Measurement Continuous Measurement of SACT, AR, and DT DrugAdmin->Measurement DataAnalysis Analysis of Changes in Cardiac Parameters Measurement->DataAnalysis

References

Deslanoside Cross-Reactivity in Commercial Digoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Deslanoside with various commercial Digoxin immunoassays. Understanding the degree of this interference is critical for accurate therapeutic drug monitoring of Digoxin, as co-administration or the presence of structurally similar compounds like this compound can lead to erroneously elevated results, potentially impacting patient management.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound was evaluated across several major immunoassay platforms. The following table summarizes the available quantitative data, highlighting the significant variability in the specificity of different commercial assays.

Immunoassay PlatformManufacturerAssayed CompoundCross-Reactivity (%)
cobas e Roche DiagnosticsThis compound85.6%[1]
ARCHITECT iSystem Abbott LaboratoriesThis compound91%
Dimension Vista Siemens HealthineersThis compoundData not provided in manufacturer's documentation
UniCel DxC Beckman CoulterThis compoundData not provided in manufacturer's documentation

Note: Data for Siemens Dimension Vista and Beckman Coulter UniCel systems regarding this compound cross-reactivity were not available in the reviewed product literature. Researchers and clinicians using these platforms should exercise caution when interpreting Digoxin results in patients potentially exposed to this compound.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the interference of this compound in a competitive Digoxin immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.

Objective: To quantify the percentage of cross-reactivity of this compound in a specific Digoxin immunoassay.

Materials:

  • Digoxin-free human serum pool.

  • Digoxin standards of known concentrations.

  • This compound stock solution of a known high concentration.

  • The Digoxin immunoassay reagents and analyzer to be evaluated.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Test Samples:

    • Aliquots of the digoxin-free serum pool are prepared.

    • One set of aliquots is spiked with this compound at various concentrations. The concentrations should cover a clinically relevant range.

    • Another set of aliquots is spiked with Digoxin at concentrations that span the therapeutic range of the assay (e.g., 0.5, 1.0, 2.0, and 4.0 ng/mL).

    • A control set of aliquots remains un-spiked (blank).

  • Assay Measurement:

    • The prepared samples (blank, Digoxin standards, and this compound-spiked samples) are analyzed using the Digoxin immunoassay according to the manufacturer's instructions.

    • Each sample should be run in replicate (e.g., n=3) to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • The apparent Digoxin concentration in the this compound-spiked samples is determined from the assay.

    • The percentage of cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of this compound) x 100

    • This calculation should be performed for each concentration of this compound tested, and the average cross-reactivity can be reported.

Visualizing the Mechanism of Interference

The structural similarity between Digoxin and this compound is the basis for the observed cross-reactivity in immunoassays. Both molecules share an identical steroid nucleus, which is often the primary epitope recognized by anti-Digoxin antibodies.

Competitive Immunoassay: Digoxin vs. This compound cluster_assay Immunoassay Well cluster_analytes Analytes in Sample cluster_signal Assay Signal Antibody Anti-Digoxin Antibody Signal Signal Generation (Inversely proportional to bound analyte) Digoxin Digoxin Digoxin->Antibody Specific Binding Digoxin->Antibody This compound This compound (Cross-reactant) This compound->Antibody Cross-reactive Binding This compound->Antibody

Caption: Competitive binding of Digoxin and this compound to the anti-Digoxin antibody.

The diagram above illustrates the principle of a competitive immunoassay. In the presence of both Digoxin and the cross-reactant this compound, both molecules will compete for the limited binding sites on the anti-Digoxin antibody. This competition can lead to a falsely elevated measurement of Digoxin concentration, as the assay signal is generated based on the total amount of bound analyte, which in this case includes both Digoxin and this compound. The degree of interference is directly related to the affinity of the antibody for this compound.

References

Deslanoside's Anti-Cancer Efficacy: A Comparative Analysis on Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and anti-proliferative effects of Deslanoside, a cardiac glycoside, on different prostate cancer cell lines. The data presented is primarily based on a comprehensive study investigating its impact on the 22Rv1, PC-3, and DU 145 prostate cancer cell lines. While the therapeutic potential of cardiac glycosides in oncology is an active area of research, detailed comparative studies of this compound across a broader spectrum of cancer types are currently limited in published scientific literature.

Quantitative Analysis of this compound's Effects

The anti-cancer activity of this compound varies among different prostate cancer cell lines, as demonstrated by differences in the half-maximal inhibitory concentration (IC50), the induction of apoptosis, and cell cycle arrest.

Cell Viability and IC50 Values

This compound demonstrates a dose-dependent inhibitory effect on the viability of prostate cancer cells. The IC50 values after 48 hours of treatment highlight the differential sensitivity of the cell lines to the compound. Notably, this compound exhibits a lower cytotoxic effect on non-tumorigenic cells, as indicated by the higher IC50 value in the RWPE-1 normal human prostatic epithelial cell line.[1]

Cell LineCancer TypeIC50 (48h)
22Rv1 Prostate Carcinoma8410 nM[1]
PC-3 Prostate Adenocarcinoma370 nM[1]
DU 145 Prostate Carcinoma180 nM[1]
RWPE-1 Normal Prostatic Epithelium8.84 µM[1]
Induction of Apoptosis

Treatment with this compound for 48 hours leads to a significant, dose-dependent increase in apoptosis in all three prostate cancer cell lines.

Cell LineTreatment ConcentrationPercentage of Apoptotic Cells (Annexin V-FITC/PI Staining)
22Rv1 Control~5%
60 nM~15%
120 nM~25%
PC-3 Control~5%
40 nM~18%
80 nM~30%
DU 145 Control~3%
40 nM~15%
80 nM~28%

Note: The percentages are approximate values derived from the graphical data presented in the source study. For precise values, please refer to the original publication.

Cell Cycle Analysis

This compound treatment for 48 hours induces cell cycle arrest at the G2/M phase in the tested prostate cancer cell lines, thereby inhibiting their proliferation.[1]

Cell LineTreatment Concentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
22Rv1 Control~65%~22%12.9%[1]
120 nM~45%~30%25.5%[1]
PC-3 Control~60%~27%12.8%[1]
80 nM~50%~29%21.3%[1]
DU 145 Control~75%~22%3.0%[1]
80 nM~50%~28%21.7%[1]

Note: The percentages for G1 and S phases are approximate values derived from the graphical data presented in the source study to provide a comprehensive view of the cell cycle distribution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)
  • Prostate cancer cells (22Rv1, PC-3, DU 145) and normal prostatic epithelial cells (RWPE-1) were seeded in 96-well plates.

  • After 24 hours, the cells were treated with varying concentrations of this compound.

  • Following 24 or 48 hours of incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • The plates were incubated for an additional 1-4 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

  • The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)
  • Cells were seeded in 6-well plates and treated with this compound at the indicated concentrations for 48 hours.

  • Both floating and adherent cells were collected and washed with cold PBS.

  • The cells were then resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • The mixture was incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cells were treated with this compound for 48 hours.

  • The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • After fixation, the cells were washed with PBS and resuspended in a staining solution containing PI and RNase A.

  • The cells were incubated for 30 minutes at room temperature in the dark.

  • The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing the anti-cancer effects of this compound and the key signaling pathways implicated in its mechanism of action.

Experimental_Workflow cluster_cell_lines Cancer Cell Lines cluster_treatment Treatment cluster_assays Functional Assays cluster_outcomes Observed Effects 22Rv1 22Rv1 This compound This compound PC-3 PC-3 DU 145 DU 145 Cell Viability (CCK-8) Cell Viability (CCK-8) This compound->Cell Viability (CCK-8) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) This compound->Apoptosis (Flow Cytometry) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) This compound->Cell Cycle (Flow Cytometry) Decreased Viability Decreased Viability Cell Viability (CCK-8)->Decreased Viability Increased Apoptosis Increased Apoptosis Apoptosis (Flow Cytometry)->Increased Apoptosis G2/M Arrest G2/M Arrest Cell Cycle (Flow Cytometry)->G2/M Arrest

Caption: General experimental workflow for evaluating this compound's effects.

Signaling_Pathways cluster_cellular_processes Cellular Processes cluster_signaling_pathways Modulated Signaling Pathways This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway Necroptosis Pathway Necroptosis Pathway This compound->Necroptosis Pathway NOD-like Receptor Pathway NOD-like Receptor Pathway This compound->NOD-like Receptor Pathway Focal Adhesion Pathway Focal Adhesion Pathway This compound->Focal Adhesion Pathway Cell Cycle Regulation Cell Cycle Regulation Cell Proliferation Cell Proliferation Apoptosis Apoptosis MAPK Pathway->Cell Proliferation Necroptosis Pathway->Apoptosis NOD-like Receptor Pathway->Apoptosis Focal Adhesion Pathway->Cell Proliferation

Caption: Signaling pathways modulated by this compound in prostate cancer cells.[2][3]

References

Deslanoside's Modulation of Cellular Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling pathways modulated by the cardiac glycoside Deslanoside. The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this compound in therapeutic research.

This compound, a cardiac glycoside derived from Digitalis lanata, has a well-established role in cardiology through its inhibition of the Na+/K+-ATPase pump. This primary action leads to an increase in intracellular calcium, enhancing cardiac contractility. Beyond its cardiovascular applications, recent research has unveiled this compound's potential as an anticancer agent, stemming from its ability to modulate a complex network of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This guide delves into these signaling cascades, offering a comparative analysis with other relevant cardiac glycosides.

Comparative Analysis of this compound's Effects on Key Signaling Pathways

The following tables summarize the quantitative data on the effects of this compound and other cardiac glycosides on cancer cell viability and key signaling pathways.

Table 1: Comparative Cytotoxicity of Cardiac Glycosides in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM) at 48hCitation
This compound 22Rv1Prostate Cancer8410
PC-3Prostate Cancer370
DU 145Prostate Cancer180
Ouabain A549Lung Cancer~50
HeLaCervical Cancer~40
HCT116Colon Cancer~30
Digoxin SH-SY5YNeuroblastoma~25
SK-N-ASNeuroblastoma~16
Lanatoside C HeLaCervical CancerNot specified

Table 2: Modulation of Cell Cycle Progression by this compound in Prostate Cancer Cells (48h treatment)

Cell LineThis compound Concentration (nM)% of Cells in G2/M PhaseFold Increase vs. ControlCitation
22Rv1 0 (Control)12.9%-
12025.5%1.98
PC-3 0 (Control)12.8%-
8021.3%1.66
DU 145 0 (Control)3.0%-
8021.7%7.23

Table 3: Overview of Signaling Pathway Modulation by this compound and Other Cardiac Glycosides

Signaling PathwayThis compoundDigoxinOuabainLanatoside C
Na+/K+-ATPase InhibitsInhibitsInhibitsInhibits
MAPK Pathway Modulates in prostate cancerModulatesModulatesModulates
PI3K/Akt Pathway Implied modulation in cancerModulatesModulatesInhibits in HCC
JAK/STAT Pathway Implied modulation in cancerModulatesInhibits STAT3 in cancerInhibits JAK2/STAT6 in cervical cancer
NF-κB Pathway Implied modulation in cancerAttenuates RANKL-induced activationInhibits TNF-α induced activationModulates

Note: "Implied modulation" for this compound in PI3K/Akt and JAK/STAT pathways is based on genomic analyses showing enrichment of cancer-associated signaling pathways, though direct quantitative data on these specific pathways for this compound is limited in the reviewed literature.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential, particularly in oncology, is attributed to its influence on a variety of signaling cascades.

The Na+/K+-ATPase Pump: The Primary Target

The foundational mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane. This inhibition disrupts the sodium and potassium ion gradients, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. In cardiac cells, this cascade enhances contractility. In cancer cells, the disruption of ion homeostasis triggers a series of downstream signaling events.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in disrupts gradient Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in affects Na+/Ca2+ exchanger Cardiac_Contractility ↑ Cardiac Contractility Ca_in->Cardiac_Contractility Cancer_Signaling Downstream Signaling (MAPK, etc.) Ca_in->Cancer_Signaling

Canonical signaling cascade initiated by this compound.
Anticancer Signaling Pathways

Genome-wide expression profiling of prostate cancer cells treated with this compound has revealed the modulation of multiple signaling pathways associated with cancer progression.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound treatment has been shown to enrich genes associated with the MAPK pathway in prostate cancer cells, suggesting its involvement in regulating cancer cell fate.

  • NOD-like Receptor Signaling: This pathway is involved in the innate immune response and inflammation. Its modulation by this compound in cancer cells may indicate an interplay between the drug's effects and the tumor microenvironment.

  • Focal Adhesion: Focal adhesions are critical for cell migration and invasion, hallmarks of metastatic cancer. This compound's influence on genes within this pathway suggests a potential mechanism for its anti-metastatic effects.

  • Cell Cycle Regulation: Experimental data demonstrates that this compound can induce cell cycle arrest at the G2/M phase in prostate cancer cells, thereby inhibiting their proliferation. This is accompanied by changes in the expression of key cell cycle regulatory proteins.

This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Signaling_Hub Intracellular Signaling Changes NaK_ATPase->Signaling_Hub MAPK MAPK Pathway Signaling_Hub->MAPK NOD_like NOD-like Receptor Pathway Signaling_Hub->NOD_like Focal_Adhesion Focal Adhesion Pathway Signaling_Hub->Focal_Adhesion Cell_Cycle Cell Cycle Arrest (G2/M) Signaling_Hub->Cell_Cycle Apoptosis Apoptosis Signaling_Hub->Apoptosis

Anticancer signaling pathways modulated by this compound.

While direct quantitative data for this compound's impact on the PI3K/Akt, JAK/STAT, and NF-κB pathways is still emerging, studies on other cardiac glycosides provide valuable insights. For instance, Lanatoside C, a closely related compound, has been shown to inhibit the JAK2/STAT6 signaling pathway in cervical cancer cells. Digoxin has been demonstrated to attenuate NF-κB signaling. Given the structural similarities and shared primary target, it is plausible that this compound exerts similar effects, a hypothesis that warrants further investigation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the signaling pathways modulated by this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins in a sample, including their phosphorylation status, which is a key indicator of signaling pathway activation.

1. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with this compound or control vehicle for the desired time and concentration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, p21, Cyclin B1).

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Workflow for Western Blot analysis.
NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor, a key player in inflammation and cancer.

1. Cell Transfection:

  • Seed cells (e.g., HEK293T) in a multi-well plate.

  • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

2. Cell Treatment:

  • After 24-48 hours, treat the cells with this compound or a known NF-κB activator/inhibitor as a control.

3. Cell Lysis and Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in NF-κB activity relative to the untreated control.

Immunoprecipitation

Immunoprecipitation (IP) is used to isolate a specific protein and its binding partners from a complex mixture, providing insights into protein-protein interactions within a signaling pathway.

1. Cell Lysis:

  • Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein interactions.

2. Pre-clearing the Lysate:

  • Incubate the lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

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